3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole in the presence of a suitable catalyst, followed by the addition of 1-phenylethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with similar biological activities.
Uniqueness
3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-14-13-20(25-15(2)17-7-5-4-6-8-17)27-22(24-14)21(16(3)26-27)18-9-11-19(23)12-10-18/h4-13,15,25H,1-3H3 |
InChI Key |
QIQYKDVGXCKUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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